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Compound of Interest

Compound Name: Tovinontrine

For Researchers, Scientists, and Drug Development Professionals
Introduction

Tovinontrine, also known as Tofimilast, is an investigational, orally administered, selective
phosphodiesterase type 4 (PDE4) inhibitor. Its primary mechanism of action involves the
inhibition of the PDE4 enzyme, which leads to an increase in intracellular cyclic adenosine
monophosphate (CAMP) levels. This upregulation of cCAMP has been shown to modulate the
activity of various inflammatory cells, suggesting its therapeutic potential in treating immune-
mediated inflammatory diseases such as psoriasis and atopic dermatitis. Tovinontrine is being
developed as a topical treatment for atopic dermatitis and an oral treatment for psoriasis.

Mechanism of Action: PDE4 Inhibition

Tovinontrine selectively targets and inhibits the PDE4 enzyme, a key regulator of intracellular
signaling pathways in inflammatory cells. PDE4 metabolizes cAMP, and its inhibition by
Tovinontrine results in elevated intracellular cAMP levels. Increased cAMP activates Protein
Kinase A (PKA), which in turn phosphorylates and deactivates the transcription factor NF-kB
(nuclear factor kappa-light-chain-enhancer of activated B cells). This cascade of events leads
to a reduction in the production of pro-inflammatory cytokines like TNF-a, IL-17, IL-23, and
interferon-gamma, while simultaneously increasing the production of the anti-inflammatory
cytokine IL-10.
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Caption: Signaling pathway of Tovinontrine via PDE4 inhibition.

Pharmacodynamics

The pharmacodynamic effects of Tovinontrine have been evaluated through its inhibitory
activity on PDE4 subtypes and its impact on inflammatory biomarkers in clinical studies.

In Vitro Inhibitory Activity

Tovinontrine has demonstrated potent and selective inhibition of PDE4, particularly the
PDE4B subtype, which is predominantly involved in inflammation.

Parameter Value Description

The half maximal inhibitory
PDE4B IC50 2.7nM concentration against the
PDE4B enzyme.

Data sourced from preclinical evaluations.

Clinical Pharmacodynamic Effects

In a Phase 2b clinical trial (NCT03206923) involving patients with moderate to severe psoriasis,
oral administration of Tovinontrine led to significant dose-dependent reductions in key
inflammatory biomarkers.
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Biomarker Change from Baseline (at Week 12)
IL-17A Significant reduction
IL-17F Significant reduction
IL-23 Significant reduction

These changes correlate with the drug's mechanism of action on the inflammatory cascade.

Pharmacokinetics

The pharmacokinetic profile of oral Tovinontrine was characterized in a Phase 2b,
randomized, double-blind, placebo-controlled study in patients with moderate to severe plaque

psoriasis.

Parameter 15 mg BID 30 mg BID 45 mg BID 60 mg BID
Cmax (ng/mL) 103 204 338 390
AUCO0-12h

536 1140 1810 2150
(ng*h/mL)
Tmax (h) ~2.0 ~2.0 ~2.0 ~2.0
Apparent Half-life

~4.8 ~5.1 ~5.1 ~5.5

(h)

Data represents geometric mean values at steady state. Cmax: Maximum plasma
concentration; AUCO-12h: Area under the plasma concentration-time curve from 0 to 12 hours;
Tmax: Time to reach Cmax. BID: twice daily.

The results indicate that Tovinontrine exhibits dose-proportional increases in exposure (Cmax
and AUC) at doses up to 45 mg twice daily. The absorption is relatively rapid, with peak plasma
concentrations achieved approximately 2 hours after oral administration.

Experimental Protocols
Pharmacokinetic Analysis Protocol
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The pharmacokinetic parameters of Tovinontrine were determined from blood samples
collected during a multi-dose clinical trial.

Pharmacokinetic Analysis Workflow

Oral Dosing
(e.g., 15-60 mg BID)

Serial Blood Sampling
(Pre-dose, 0.5, 1, 2, 4, 6, 8, 12h post-dose)

Plasma Separation
(Centrifugation)

Bioanalysis
(LC-MS/MS for Tovinontrine concentration)

Pharmacokinetic Modeling
(Non-compartmental analysis)

Parameter Calculation
(Cmax, Tmax, AUC, Half-life)
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Caption: General workflow for clinical pharmacokinetic analysis.

« Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, parallel-group
study was conducted. Patients received one of four doses of Tovinontrine or a placebo
twice daily for 12 weeks.
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Sample Collection: Blood samples for pharmacokinetic analysis were collected at pre-
specified time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose) on
Day 1 and at Week 4 to assess steady-state concentrations.

Bioanalytical Method: Plasma concentrations of Tovinontrine were quantified using a
validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This
technique provides high sensitivity and specificity for the analyte in a biological matrix.

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental
analysis (NCA) from the plasma concentration-time data. Software such as Phoenix®
WinNonlin® is typically used for such analyses.

Pharmacodynamic (Biomarker) Analysis Protocol

Sample Collection: Skin biopsy samples were collected from patients with psoriasis at
baseline and at Week 12 of the treatment period.

Sample Processing: The biopsy samples were processed to extract messenger RNA
(MRNA).

Gene Expression Analysis: Quantitative real-time polymerase chain reaction (QRT-PCR) was
used to measure the expression levels of specific genes associated with the psoriasis
inflammatory pathway, including those for IL-17A, IL-17F, and IL-23.

Data Analysis: The change in mRNA expression levels from baseline to Week 12 was
calculated and compared between the Tovinontrine treatment groups and the placebo
group to determine the drug's effect on these pharmacodynamic biomarkers.

To cite this document: BenchChem. [Tovinontrine (Tofimilast): A Technical Overview of its
Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611444#pharmacokinetics-and-pharmacodynamics-
of-tovinontrine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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